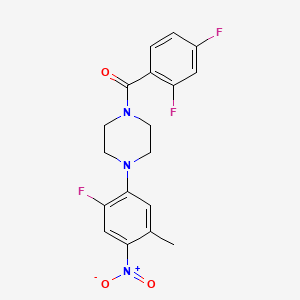![molecular formula C18H25Cl2NO6 B5206461 1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B5206461.png)
1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a dichlorophenoxy group, an ethoxyethyl chain, and a methylpiperidine moiety The addition of oxalic acid forms a salt, enhancing its stability and solubility
准备方法
The synthesis of 1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine involves multiple steps, starting with the preparation of the dichlorophenoxy intermediate. The synthetic route typically includes:
Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,3-dichlorophenol with ethylene oxide under basic conditions to form 2-(2,3-dichlorophenoxy)ethanol.
Etherification: The 2-(2,3-dichlorophenoxy)ethanol is then reacted with 2-chloroethyl ether in the presence of a base to form 2-[2-(2,3-dichlorophenoxy)ethoxy]ethanol.
Piperidine Formation: The final step involves the reaction of 2-[2-(2,3-dichlorophenoxy)ethoxy]ethanol with 4-methylpiperidine under acidic conditions to form the desired compound.
Oxalic Acid Addition: The addition of oxalic acid to the final product forms the oxalate salt, enhancing its stability and solubility.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the production process.
化学反应分析
1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atoms.
Hydrolysis: The ether linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohols and phenols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, the compound is used to study the effects of piperidine derivatives on cellular processes. It is also used as a ligand in receptor binding studies.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a stabilizer in various formulations.
作用机制
The mechanism of action of 1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, enzyme inhibition, and receptor activation.
相似化合物的比较
1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine can be compared with other similar compounds, such as:
1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine: This compound has a similar structure but with different chlorine atom positions on the phenoxy group, leading to different chemical and biological properties.
1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine: This compound contains a piperazine ring instead of a piperidine ring, resulting in different pharmacological effects and applications.
The uniqueness of 1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine lies in its specific structure, which allows it to interact with a unique set of molecular targets and exhibit distinct chemical and biological properties.
属性
IUPAC Name |
1-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2NO2.C2H2O4/c1-13-5-7-19(8-6-13)9-10-20-11-12-21-15-4-2-3-14(17)16(15)18;3-1(4)2(5)6/h2-4,13H,5-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHWBEKZDFLBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=C(C(=CC=C2)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-[(N-butyl-N-ethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5206382.png)
![methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5206386.png)
![2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5206391.png)
![4-bicyclo[2.2.1]hept-2-ylmorpholine](/img/structure/B5206400.png)
![3-[1-butyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B5206406.png)
![4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5206427.png)
![N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5206428.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B5206434.png)
![3-chloro-N-cyclopentyl-4-({1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5206438.png)
![1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B5206440.png)


![2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B5206458.png)
![N-[(1Z)-2-(benzylamino)-1-(2-nitrofluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5206463.png)
